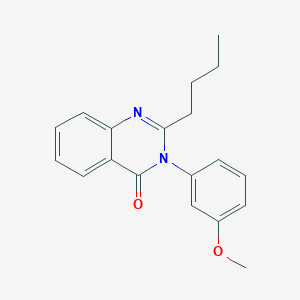![molecular formula C19H19N3O4S B12488683 N-{3-[(2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide](/img/structure/B12488683.png)
N-{3-[(2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene ring system, a sulfonamide group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amination: The reduction of the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Coupling: The final step involves coupling the amine and sulfonamide intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-{3-[(2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{3-[(2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide: Lacks the nitrophenyl group but shares the sulfonamide and naphthalene structures.
2-Nitroaniline: Contains the nitrophenyl group but lacks the naphthalene and sulfonamide structures.
Sulfanilamide: Contains the sulfonamide group but lacks the naphthalene and nitrophenyl structures.
Uniqueness
N-{3-[(2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19N3O4S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[3-(2-nitroanilino)propyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H19N3O4S/c23-22(24)19-9-4-3-8-18(19)20-12-5-13-21-27(25,26)17-11-10-15-6-1-2-7-16(15)14-17/h1-4,6-11,14,20-21H,5,12-13H2 |
InChI Key |
JLLQJBOPTQXJJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCNC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12488600.png)
![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B12488601.png)
methanone](/img/structure/B12488620.png)


![5-[(3-Bromo-4,5-diethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488627.png)
![4-[(1,2,3-Thiadiazol-5-ylcarbamoyl)amino]benzenesulfonic acid](/img/structure/B12488629.png)
![3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B12488631.png)



![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12488655.png)
![Propyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12488673.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B12488675.png)
